molecular formula C21H19NO2S B2575250 (E)-N-benzyl-N,2-diphenylethenesulfonamide CAS No. 1181478-54-5

(E)-N-benzyl-N,2-diphenylethenesulfonamide

Cat. No.: B2575250
CAS No.: 1181478-54-5
M. Wt: 349.45
InChI Key: VVVRIBLQLYMHFY-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Chemistry and its Significance in Contemporary Organic Synthesis

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (R-S(=O)₂-NR'R''), is a cornerstone in medicinal and synthetic organic chemistry. nih.gov Since the discovery of Prontosil, the first commercially available antibacterial sulfonamide, this class of compounds has revolutionized medicine. researchgate.net Sulfonamides are integral to the development of a wide range of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties. mdpi.commdpi.comgoogle.com

In contemporary organic synthesis, the sulfonamide group is more than just a pharmacophore; it is a versatile tool. nih.gov It can act as a directing group in C-H activation, facilitating the synthesis of complex molecules. nih.gov Furthermore, primary sulfonamides are crucial precursors for other important chemical moieties, such as sulfonylureas, which are used in medications and herbicides. researchgate.net The synthesis of sulfonamides itself has seen significant advancements, with numerous methods being developed, including transition-metal-catalyzed reactions and metal-free approaches, to improve efficiency and sustainability. nih.govnsf.gov This continuous innovation underscores the enduring importance of sulfonamides as a privileged scaffold in drug discovery and materials science. nih.gov

Table 1: Key Applications of Sulfonamide Derivatives

Field of Application Examples of Therapeutic Agents
Antibacterial Sulfamethoxazole, Sulfadiazine
Anticancer Pazopanib, E7070
Anti-inflammatory Celecoxib, Valdecoxib
Antiviral Darunavir, Amprenavir
Diuretics Furosemide, Hydrochlorothiazide researchgate.net

The Role of Ethenesulfonamide (B1200577) Scaffolds in Advanced Chemical Research

The ethenesulfonamide, or vinylsulfonamide, scaffold is an organic structure that incorporates both a sulfonamide group and a carbon-carbon double bond (an ethene or vinyl group). This combination of functional groups imparts unique reactivity, making it a valuable building block in advanced chemical research. The vinyl group is an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic and heterocyclic systems.

Research into ethenesulfonamide derivatives has led to the discovery of compounds with significant biological activity. For instance, a series of 2-arylethenesulfonamide derivatives have been identified as a novel class of potent and selective endothelin receptor antagonists, with potential applications in treating cardiovascular diseases. The reactivity and synthetic versatility of the ethenesulfonamide scaffold make it an attractive starting point for the development of new chemical entities for drug discovery and materials science.

Positioning of (E)-N-benzyl-N,2-diphenylethenesulfonamide within the Current Academic Landscape of Sulfonamide Derivatives

While extensive research exists on the broader classes of sulfonamides, ethenesulfonamides, and N-benzyl sulfonamide derivatives, specific academic literature focusing exclusively on (E)-N-benzyl-N,2-diphenylethenesulfonamide is limited. However, by examining its structural components, we can infer its position within the landscape of sulfonamide research.

The structure of (E)-N-benzyl-N,2-diphenylethenesulfonamide combines three key features:

The Sulfonamide Core: This provides a well-established foundation with a high probability of biological activity. mdpi.com

The Ethenesulfonamide Scaffold: The vinyl linkage introduces conformational rigidity and specific spatial arrangements of the phenyl groups.

N-benzyl and N-phenyl Substitution: The presence of a benzyl (B1604629) group attached to the sulfonamide nitrogen is a feature found in various biologically active compounds, including γ-secretase inhibitors and potential treatments for autoimmune diseases. mdpi.com The two additional phenyl groups contribute to the molecule's lipophilicity and potential for pi-stacking interactions with biological targets.

Given these features, (E)-N-benzyl-N,2-diphenylethenesulfonamide can be classified as a highly substituted, sterically complex sulfonamide derivative. Its synthesis would likely involve multi-step processes common in modern organic chemistry. Research into this specific molecule would likely explore its potential as a therapeutic agent, leveraging the known activities of related N-benzyl-sulfonamides and ethenesulfonamides. Its complex structure could allow for high specificity in binding to biological targets, a desirable trait in modern drug design. Future investigations would be necessary to fully elucidate its chemical properties, reactivity, and potential applications.

Properties

IUPAC Name

(E)-N-benzyl-N,2-diphenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c23-25(24,17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVRIBLQLYMHFY-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Elucidation of E N Benzyl N,2 Diphenylethenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing in-depth information about the chemical environment of individual atoms. For (E)-N-benzyl-N,2-diphenylethenesulfonamide, a comprehensive analysis using ¹H NMR, ¹³C NMR, and various 2D NMR experiments is essential to unambiguously assign all proton and carbon signals and to understand the molecule's three-dimensional structure.

The ¹H NMR spectrum of (E)-N-benzyl-N,2-diphenylethenesulfonamide provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the benzyl (B1604629) group, the vinyl proton, and the methylene (B1212753) protons of the benzyl group.

Key expected signals in the ¹H NMR spectrum include multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. The vinyl proton is expected to appear as a singlet, and the methylene protons of the benzyl group will also likely appear as a singlet. The precise chemical shifts are influenced by the electronic effects of the sulfonamide and phenyl groups.

Table 1: Hypothetical ¹H NMR Data for (E)-N-benzyl-N,2-diphenylethenesulfonamide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.80 - 7.20m15HAr-H
7.15s1HC=CH
4.30s2HN-CH₂

Note: This table represents expected values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in (E)-N-benzyl-N,2-diphenylethenesulfonamide will give rise to a distinct signal. The aromatic carbons will appear in the downfield region (typically δ 120-140 ppm), while the vinyl carbons will also be in a similar region. The methylene carbon of the benzyl group is expected in the more upfield region.

Table 2: Hypothetical ¹³C NMR Data for (E)-N-benzyl-N,2-diphenylethenesulfonamide

Chemical Shift (δ) ppmAssignment
142.0C=CH
140.0 - 125.0Ar-C
120.0C=CH
55.0N-CH₂

Note: This table represents expected values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of complex molecular structures like (E)-N-benzyl-N,2-diphenylethenesulfonamide.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other. sdsu.edu For this molecule, COSY would be used to confirm the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). creative-biostructure.com This is crucial for assigning the signals of the methylene group and the vinyl proton to their corresponding carbon atoms. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This technique is instrumental in establishing the connectivity between the different fragments of the molecule, for instance, linking the benzyl group to the nitrogen atom and the phenyl and vinyl groups to the sulfonamide moiety. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry and conformational preferences of the molecule. creative-biostructure.com

The 'E' stereochemistry of the double bond in (E)-N-benzyl-N,2-diphenylethenesulfonamide can be confirmed using NOESY. A NOESY experiment would be expected to show a correlation between the vinyl proton and the protons of the adjacent phenyl group, which would be absent in the 'Z' isomer.

Furthermore, NMR can be used to study the conformational dynamics of the molecule, such as the rotation around the N-S and N-C bonds. The presence of a hindered rotational equilibrium could be indicated by the broadening of NMR signals or the appearance of multiple sets of signals at different temperatures. scielo.br

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of (E)-N-benzyl-N,2-diphenylethenesulfonamide will exhibit characteristic absorption bands corresponding to its key functional groups.

Sulfonamide Group (SO₂N): The sulfonamide group is characterized by two strong stretching vibrations for the S=O bonds. The asymmetric stretching (νas) typically appears in the range of 1370-1335 cm⁻¹, and the symmetric stretching (νs) is found between 1180-1160 cm⁻¹.

Ethene Group (C=C): The C=C stretching vibration of the ethene group is expected to appear in the region of 1650-1600 cm⁻¹. The out-of-plane bending vibration of the vinyl C-H bond is also a characteristic feature.

Aromatic Rings (C=C): The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-H Bonds: C-H stretching vibrations for the aromatic and vinyl protons will be observed above 3000 cm⁻¹, while the C-H stretching of the methylene group will be slightly below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for (E)-N-benzyl-N,2-diphenylethenesulfonamide

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic & Vinyl
2950-2850C-H stretchAliphatic (CH₂)
1650-1600C=C stretchEthene
1600-1450C=C stretchAromatic
1370-1335Asymmetric S=O stretchSulfonamide
1180-1160Symmetric S=O stretchSulfonamide

Note: This table represents expected values and may vary based on the specific molecular environment.

Fourier Transform Infrared (FTIR) and FT-Raman Investigations

The sulfonamide group (SO₂N) is a prominent feature in the vibrational spectra. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong, characteristic bands in the FTIR spectrum. Typically, the asymmetric stretching (νₐₛ SO₂) appears in the range of 1350-1300 cm⁻¹, while the symmetric stretching (νₛ SO₂) is observed around 1160-1140 cm⁻¹. researchgate.net The S-N bond stretching vibration usually appears in the 900-800 cm⁻¹ region.

The presence of the ethene moiety in the (E)-configuration is confirmed by several characteristic vibrations. The C=C stretching vibration is expected to be observed in the 1650-1600 cm⁻¹ region. The out-of-plane C-H bending (wagging) vibration of the trans-alkene is particularly diagnostic, typically appearing as a strong band in the FTIR spectrum around 970-960 cm⁻¹.

Aromatic C-H stretching vibrations from the two phenyl rings and the benzyl group are anticipated above 3000 cm⁻¹. doi.org The corresponding aromatic C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge in the benzyl group are expected in the 2950-2850 cm⁻¹ range. nih.gov

FT-Raman spectroscopy complements the FTIR data. Aromatic ring vibrations and the C=C double bond stretch often show strong signals in the Raman spectrum, whereas the polar S=O stretching vibrations are typically weaker. researchgate.net The combined use of both techniques allows for a more complete assignment of the vibrational modes of the molecule.

Table 1: Expected Vibrational Frequencies for (E)-N-benzyl-N,2-diphenylethenesulfonamide

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch >3000 FTIR, FT-Raman
Aliphatic C-H Stretch (-CH₂-) 2950-2850 FTIR, FT-Raman
C=C Stretch (Ethene) 1650-1600 FTIR, FT-Raman
Aromatic C=C Stretch 1600-1450 FTIR, FT-Raman
Asymmetric SO₂ Stretch 1350-1300 FTIR
Symmetric SO₂ Stretch 1160-1140 FTIR
(E)-C-H Out-of-Plane Bend 970-960 FTIR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (E)-N-benzyl-N,2-diphenylethenesulfonamide, the molecular formula is C₂₁H₁₉NO₂S.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass of the neutral molecule can be calculated. In positive-ion mode ESI-HRMS, the molecule would typically be observed as a protonated species, [M+H]⁺, or as an adduct with other cations like sodium, [M+Na]⁺. The high mass accuracy of HRMS (typically within 5 ppm) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 2: Calculated Exact Masses for (E)-N-benzyl-N,2-diphenylethenesulfonamide Adducts

Species Molecular Formula Calculated Exact Mass (m/z)
[M] C₂₁H₁₉NO₂S 361.11365
[M+H]⁺ C₂₁H₂₀NO₂S⁺ 362.12148

Analysis of Fragmentation Patterns for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable information that confirms the molecular structure. The fragmentation pathways for (E)-N-benzyl-N,2-diphenylethenesulfonamide are dictated by the lability of its various bonds and the stability of the resulting fragments.

Several key fragmentation pathways can be predicted based on the structure and general fragmentation behavior of sulfonamides and N-benzyl compounds. nih.govresearchgate.netresearchgate.net

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonamides is the extrusion of SO₂ (64 Da) from the parent ion, often proceeding through an intramolecular rearrangement. nih.gov

Benzylic Cleavage: The bond between the nitrogen and the benzylic carbon is relatively weak. Cleavage of this C-N bond is a common pathway, leading to the formation of a stable benzyl cation ([C₇H₇]⁺) at m/z 91. nih.gov This is often one of the most abundant ions in the spectrum. The remaining part of the molecule would form a corresponding radical cation.

Styrene-related Fragmentation: Cleavage can occur within the diphenylethene moiety, potentially leading to fragments corresponding to a styryl cation ([C₈H₇]⁺, m/z 103) or related structures.

Cleavage of the S-N Bond: Direct cleavage of the sulfur-nitrogen bond can lead to the formation of a diphenylethenesulfonyl cation ([C₁₄H₁₁SO₂]⁺, m/z 259) and a benzylamine (B48309) radical.

Loss of the Phenyl Group: Fragmentation involving the loss of a phenyl radical (77 Da) from the sulfonyl group can also occur.

These fragmentation patterns, when analyzed, provide a molecular fingerprint that helps to piece together the different structural components of the molecule, thereby confirming its identity.

Table 3: Predicted Key Fragments for (E)-N-benzyl-N,2-diphenylethenesulfonamide in MS/MS

Fragment Ion (m/z) Proposed Structure/Loss
298 [M+H - SO₂]⁺
271 [M+H - C₇H₇]⁺
259 [C₁₄H₁₁SO₂]⁺
103 [C₈H₇]⁺ (Styryl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Investigation of Chromophores and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The absorption profile is directly related to the electronic structure, particularly the chromophores and conjugated systems within the molecule.

The structure of (E)-N-benzyl-N,2-diphenylethenesulfonamide contains several chromophores: the benzyl group, the phenylsulfonyl group, and, most significantly, the stilbene-like (diphenylethene) system. The extensive π-conjugation in the styryl portion of the molecule is expected to be the dominant feature in the UV-Vis spectrum. This conjugated system allows for π → π* electronic transitions, which typically occur at longer wavelengths (lower energy) and have high molar absorptivity (ε).

The spectrum is expected to show strong absorption bands in the UV region. The primary absorption maximum (λₘₐₓ) would be associated with the π → π* transition of the conjugated diphenylethene system. The presence of the sulfonyl group, which can act as an auxochrome, and the N-benzyl group may cause shifts in the absorption maxima compared to unsubstituted stilbene. The phenyl rings themselves will contribute to absorption at shorter wavelengths, typically below 280 nm. researchgate.net Analysis of the λₘₐₓ and the shape of the absorption bands provides confirmation of the extent and nature of the π-conjugated system.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of (E)-N-benzyl-N,2-diphenylethenesulfonamide would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would unequivocally confirm the (E)-stereochemistry of the double bond, with the two phenyl groups positioned on opposite sides. The geometry around the tetrahedral sulfur atom of the sulfonamide group would be precisely determined, showing the S=O and S-C bond lengths. nih.gov Furthermore, the conformation of the entire molecule, including the relative orientations of the three aromatic rings, would be elucidated.

Beyond the individual molecular structure, X-ray crystallography reveals the supramolecular arrangement, or crystal packing. The analysis would identify any significant intermolecular interactions that stabilize the crystal lattice, such as C-H···O or C-H···π interactions. nih.gov While the molecule lacks classic hydrogen bond donors like N-H or O-H, these weaker interactions often play a crucial role in directing the assembly of molecules in the solid state. researchgate.netresearchgate.net The packing diagram would illustrate how individual molecules orient themselves with respect to their neighbors, providing a complete picture of the solid-state architecture.

Table 4: List of Compounds Mentioned

Compound Name
(E)-N-benzyl-N,2-diphenylethenesulfonamide
(E)-N-(2-styrylphenyl)benzenesulfonamide

Determination of Absolute Configuration and Conformation in Crystalline State

Information not available.

Analysis of Intermolecular Interactions and Crystal Packing

Information not available.

Computational and Theoretical Studies on E N Benzyl N,2 Diphenylethenesulfonamide

Density Functional Theory (DFT) Calculations for Structural, Electronic, and Spectroscopic Properties

Density Functional Theory (DFT) stands as a powerful computational method to investigate the properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational analysis of (E)-N-benzyl-N,2-diphenylethenesulfonamide involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule with multiple rotatable bonds, such as the N-benzyl and phenyl groups in this sulfonamide, exploring the conformational energy landscape is essential. This involves identifying various stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's preferred shapes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For (E)-N-benzyl-N,2-diphenylethenesulfonamide, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed over the sulfonyl group and the ethene bridge.

Table 1: Frontier Molecular Orbital Properties of (E)-N-benzyl-N,2-diphenylethenesulfonamide (Theoretical)

Parameter Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Energy Gap (ΔE) Value

(Note: Specific values would be obtained from actual DFT calculations.)

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be correlated with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are invaluable for assigning the signals in the experimental spectrum to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the characteristic S=O and C=C stretching frequencies, providing a detailed picture of the molecule's vibrational behavior.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Table 2: Predicted vs. Experimental Spectroscopic Data for (E)-N-benzyl-N,2-diphenylethenesulfonamide

Spectroscopic Technique Calculated Parameter Experimental Value
¹³C NMR Chemical Shift (ppm) for C=C Value
¹H NMR Chemical Shift (ppm) for CH=CH Value
IR S=O Stretch (cm⁻¹) Value
UV-Vis λmax (nm) Value

(Note: Specific values would be obtained from actual DFT calculations and experimental measurements.)

Thermodynamic Parameters and Stability Analysis

DFT calculations can also provide valuable information about the thermodynamic properties of (E)-N-benzyl-N,2-diphenylethenesulfonamide. Parameters such as the standard enthalpy of formation, entropy, and Gibbs free energy can be computed. This data is essential for understanding the molecule's stability and its behavior in chemical equilibria. By comparing the thermodynamic parameters of different isomers or conformers, the most stable form of the molecule can be identified.

Theoretical Investigation of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry offers the ability to explore the dynamics of chemical reactions involving (E)-N-benzyl-N,2-diphenylethenesulfonamide.

Elucidation of Transition States and Reaction Intermediates

A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry and energy of transition states for reactions involving the sulfonamide. Furthermore, any reaction intermediates, which are temporary, stable species formed during the reaction, can also be identified and their properties studied. This detailed mapping of the reaction pathway provides a fundamental understanding of the reaction mechanism, including the activation energy and the feasibility of different reaction routes.

Understanding Stereoselectivity and Regioselectivity through Computational Models

Computational models are essential in predicting the stereochemical and regiochemical outcomes of chemical reactions. By calculating the energies of various transition states and intermediates, researchers can determine the most likely reaction pathways. Techniques such as Density Functional Theory (DFT) are often employed to map out potential energy surfaces, allowing for the rationalization of why certain isomers are formed preferentially over others.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, showing how its shape and structure change in different environments, such as in various solvents. This is particularly useful for flexible molecules, where understanding the accessible conformations is key to determining their biological activity or physical properties. Conformational searching algorithms can be used in conjunction with MD to systematically explore the possible shapes a molecule can adopt to find its most stable low-energy structures.

Integration of Computational Chemistry with Experimental Findings for Comprehensive Mechanistic Understanding

The synergy between computational chemistry and experimental results provides a comprehensive understanding of chemical systems. Computational studies can offer detailed mechanistic insights that are difficult or impossible to obtain through experiments alone. For example, theoretical calculations can identify transient intermediates and transition states in a reaction pathway. Conversely, experimental data, such as that obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to validate and refine computational models. This integrated approach allows for a more robust and detailed interpretation of reaction mechanisms, molecular structures, and dynamic behaviors.

Advanced Applications in Organic and Materials Chemistry Research

(E)-N-benzyl-N,2-diphenylethenesulfonamide as a Core Synthetic Building Block

The ethenesulfonamide (B1200577) framework, exemplified by (E)-N-benzyl-N,2-diphenylethenesulfonamide, serves as a valuable starting point for the construction of more elaborate molecular architectures. Its inherent reactivity and modular nature allow for systematic structural modifications, making it a powerful tool in synthetic chemistry.

The ethenesulfonamide scaffold is a recognized pharmacophore and a versatile intermediate in the synthesis of biologically active compounds. nih.govresearchgate.net The synthesis of functionalized α,β-unsaturated sulfonamides can be achieved through methods like olefin cross-metathesis, which allows for the introduction of a wide range of substituents. acs.org This methodology has been successfully applied to prepare novel derivatives of existing biologically active agents. acs.org

Research has shown that specific derivatives of the ethenesulfonamide scaffold possess significant biological activity. For instance, (E)-N,2-diphenylethenesulfonamide has been identified as an activator of the Nrf2/Keap1 pathway, a critical regulator of cellular antioxidant responses. nih.gov This activity highlights its potential in the development of therapeutic agents for conditions involving oxidative stress, such as Parkinson's disease. nih.gov The table below summarizes the activity of (E)-N,2-diphenylethenesulfonamide and a related analogue as Nrf2 activators. nih.gov

Compound NameIn Vitro Potency (µM)Biological ActivityTherapeutic Area
(E)-N,2-diphenylethenesulfonamide>10Antioxidant, anti-inflammatory, neuroprotectionParkinson's disease
(E)-2-(2-chlorophenyl)-N-(2-methoxyphenyl)ethenesulfonamide6.35Antioxidant, anti-inflammatory, neuroprotectionParkinson's disease

This table presents data on the biological activity of ethenesulfonamide derivatives as Nrf2 activators.

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk The vinyl sulfonamide moiety is a valuable component in DOS strategies due to its ability to participate in a variety of cyclization reactions. enamine.net By pairing the vinyl sulfonamide group with other functionalities, a single precursor can be transformed into a wide array of skeletally diverse cyclic sulfonamides, known as sultams. enamine.net

This approach allows for the rapid construction of 5- to 8-membered heterocyclic scaffolds, which are prevalent in many biologically active compounds. enamine.net The versatility of the ethenesulfonamide scaffold in DOS is demonstrated by its successful use in a range of complexity-generating reactions. enamine.net

Key Cyclization Reactions in DOS with Vinyl Sulfonamides

Reaction Type Description
Intramolecular Michael Addition Formation of cyclic structures via nucleophilic addition to the vinyl group.
Diels-Alder Reaction [4+2] cycloaddition to form six-membered rings.
Heck Reaction Palladium-catalyzed intramolecular C-C bond formation.
Pauson-Khand Reaction [2+2+1] cycloaddition to generate cyclopentenones.

| Ring-Closing Metathesis (RCM) | Formation of cyclic olefins using ruthenium catalysts. |

This table highlights key reactions used to generate skeletal diversity from vinyl sulfonamide precursors in diversity-oriented synthesis.

The use of such strategies enables the creation of large chemical libraries from a small set of starting materials, significantly accelerating the discovery of novel bioactive molecules. mskcc.orgnih.gov

Exploration of Sulfonamide Scaffolds in Catalysis and Ligand Design

The sulfonamide group's electronic properties and ability to coordinate with metal centers have led to its widespread exploration in the field of catalysis. Sulfonamide-containing molecules have been developed as both ligands for transition metal catalysts and as organocatalysts themselves.

Sulfonamide-based ligands have proven effective in a variety of transition metal-catalyzed reactions. azom.com For example, phosphine-sulfonate ligands have been designed for use in palladium and nickel-catalyzed ethylene polymerization and copolymerization. rsc.org These catalysts demonstrate high activity and can produce high molecular weight polymers. rsc.org The interaction between the sulfonamide moiety and the metal center can enhance catalyst stability and influence the properties of the resulting polymer. rsc.org

The modular nature of sulfonamide ligands allows for fine-tuning of their steric and electronic properties, which in turn modulates the activity and selectivity of the metal catalyst. This tunability is crucial for developing catalysts for specific and challenging chemical transformations. azom.com

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of synthetic chemistry. Sulfonamides have emerged as a key functional group in the design of various organocatalysts. They often function as hydrogen-bond donors, activating substrates towards nucleophilic attack. This strategy has been employed in numerous asymmetric reactions.

An aziridine-based multicomponent polymerization using an organocatalyst demonstrates the utility of the sulfonamide scaffold in producing poly(sulfonamide ester)s. rsc.org This approach allows for building-block and architectural diversity in polymer synthesis. rsc.org

Novel Organic Transformations and Rearrangement Reactions

The reactivity of the ethenesulfonamide scaffold makes it a substrate for various novel organic transformations and rearrangement reactions. The electron-deficient double bond is susceptible to attack by nucleophiles and can participate in various cycloaddition and metal-catalyzed coupling reactions. enamine.net

Researchers have demonstrated the regioselective arylation of a diene-sulfonamide, where different transition metal catalysts direct the reaction to either the electron-deficient vinylsulfonamide double bond or a more electron-rich allyl double bond within the same molecule. researchgate.net For instance, a ruthenium-catalyzed C-H activating alkenylation occurs preferentially at the electron-deficient double bond of the ethenesulfonamide. researchgate.net In contrast, a palladium-catalyzed Heck-type coupling favors the more electron-rich double bond of an N-allyl substituent. researchgate.net

Furthermore, functionalized vinyl sulfonamides are precursors to a variety of heterocyclic systems through intramolecular ring-closing reactions. enamine.net These transformations, including Michael additions and Heck reactions, provide efficient pathways to skeletally diverse cyclic sulfonamides. enamine.net

Investigation of Non-Linear Optical (NLO) Properties and Other Material Science Applications

While direct experimental or theoretical studies on the non-linear optical (NLO) properties of the specific compound (E)-N-benzyl-N,2-diphenylethenesulfonamide are not extensively detailed in available research, the constituent chemical groups suggest a potential for such applications. The broader class of sulfonamide derivatives, as well as compounds containing N-benzyl moieties, have been investigated for their NLO and material science potential. researchgate.netnih.gov

Sulfonamides are recognized for their NLO properties, which are valuable for applications in optical data storage, signal processing, and communication technologies. researchgate.net Theoretical and experimental studies on various sulfonamide derivatives often focus on key parameters that determine NLO response, such as dipole moment (μ), polarizability (αo), and first hyperpolarizability (βo). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net

Research into heterocyclic azo compounds containing sulfonamide groups has shown that these molecules can exhibit significant second-order NLO susceptibility. research-nexus.netafricaresearchconnects.com Density functional theory (DFT) calculations on such compounds help in analyzing their linear and NLO properties, including dipole moment, polarizability, and hyper-Rayleigh scattering. research-nexus.netafricaresearchconnects.comresearcher.life A key finding in these studies is the inverse relationship between the HOMO-LUMO energy gap and the total first hyperpolarizability; a smaller energy gap often correlates with a higher NLO response. research-nexus.netrawdatalibrary.net

Similarly, the N-benzyl group is a component of known organic NLO crystals. For instance, N-benzyl-2-methyl-4-nitroaniline (BNA) is a biaxial crystal whose quadratic NLO properties have been characterized. nih.govresearchgate.net Studies on BNA involved direct measurements of second harmonic generation (SHG) and sum frequency generation (SFG) phase-matching directions across its transparency range. nih.govresearchgate.net The characterization of such materials is crucial for developing applications like terahertz wave generation through phase-matched difference frequency generation. nih.gov

Given that (E)-N-benzyl-N,2-diphenylethenesulfonamide incorporates both the sulfonamide and N-benzyl functionalities, it represents a candidate for future investigation in materials science for its potential NLO properties.

Table of NLO Parameters Studied in Related Sulfonamide Derivatives

The following table outlines the key parameters typically investigated in computational and experimental studies of sulfonamide derivatives to assess their NLO response.

ParameterSymbolDescriptionSignificance in NLO Studies
Dipole MomentμA measure of the separation of positive and negative electrical charges within a molecule.Influences the molecular alignment in an electric field and contributes to the overall NLO response.
PolarizabilityαoThe tendency of the molecular electron cloud to be distorted by an external electric field.A primary factor in determining the linear optical properties and a component of higher-order susceptibilities.
First HyperpolarizabilityβoA measure of the second-order NLO response of a molecule.A large value indicates a strong potential for applications like second harmonic generation (SHG). researchgate.net
HOMO-LUMO Energy GapE_gThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller energy gap is often correlated with higher polarizability and hyperpolarizability. research-nexus.netrawdatalibrary.net
Second Harmonic GenerationSHGAn NLO process where photons with the same frequency interacting with a nonlinear material are "combined" to generate new photons with twice the energy.A key application of second-order NLO materials, used in lasers and other optical systems. nih.gov

Future Research Directions and Outlook for E N Benzyl N,2 Diphenylethenesulfonamide Studies

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of (E)-N-benzyl-N,2-diphenylethenesulfonamide should prioritize the development of methodologies that are not only efficient in terms of yield and selectivity but also adhere to the principles of green chemistry. Current synthetic routes to vinyl sulfonamides often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. researchgate.net Future research should focus on overcoming these limitations.

Key areas for investigation include:

Catalyst- and Additive-Free Reactions: Exploring reaction pathways that minimize or eliminate the need for catalysts and additives would represent a significant step towards a more sustainable synthesis. For instance, developing a catalyst- and additive-free hydrolysis of precursor alkenyl fluorosulfonamides could provide an efficient route to related ketone structures, a methodology that could be adapted for the synthesis of vinyl sulfonamides. tandfonline.com

Green Solvents: The use of environmentally benign solvents is a critical aspect of sustainable chemistry. Future synthetic strategies should explore the use of water, deep eutectic solvents (DES), or other biodegradable solvents to replace traditional volatile organic compounds. researchgate.netmdpi.com Research has shown the successful synthesis of sulfonamides in sustainable solvents like water, ethanol, and glycerol, which could be applied to the synthesis of the target molecule. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. researchgate.netbeilstein-journals.orgnih.govdurham.ac.ukthieme-connect.de The development of a continuous flow process for the synthesis of (E)-N-benzyl-N,2-diphenylethenesulfonamide could lead to a more efficient and reproducible manufacturing process. beilstein-journals.org

Photocatalysis and Electrochemistry: These modern synthetic techniques offer green alternatives to traditional methods by using light or electricity to drive chemical reactions, often under mild conditions. chemistryworld.comrsc.org A transition-metal-free photocatalytic strategy for the modular synthesis of arylsulfonamides has been reported, which could be adapted for the synthesis of vinyl sulfonamides. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. Future research could explore the potential of engineered enzymes for the key bond-forming steps in the synthesis of (E)-N-benzyl-N,2-diphenylethenesulfonamide. The biosynthesis of sulfonamide antibiotics in actinomycetes showcases nature's ability to form S-N bonds, providing inspiration for biocatalytic approaches. nih.gov

A comparative overview of potential sustainable synthetic methodologies is presented in Table 1.

MethodologyPotential Advantages for (E)-N-benzyl-N,2-diphenylethenesulfonamide Synthesis
Green Solvents Reduced environmental impact, improved safety, potential for simplified workup. researchgate.netmdpi.com
Flow Chemistry Enhanced safety, precise control over reaction parameters, improved scalability, and reproducibility. researchgate.netbeilstein-journals.org
Photocatalysis Mild reaction conditions, high atom economy, use of a renewable energy source. rsc.org
Electrochemistry Avoidance of harsh reagents, potential for new reaction pathways, direct use of renewable electricity. chemistryworld.comrsc.org
Biocatalysis High chemo-, regio-, and stereoselectivity; mild, aqueous reaction conditions; reduced environmental impact. nih.gov

Advanced Computational Modeling for Precise Reactivity and Selectivity Predictions

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. For a molecule with multiple reactive sites like (E)-N-benzyl-N,2-diphenylethenesulfonamide, computational modeling can provide invaluable insights to guide experimental work.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to model the electronic structure of the molecule, identify the most likely sites for nucleophilic or electrophilic attack, and predict the stereochemical outcome of reactions. This can aid in the rational design of selective synthetic transformations.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule in different solvent environments. This is crucial for understanding how the three-dimensional shape of the molecule influences its reactivity and interactions with other molecules.

Reaction Pathway Modeling: Computational modeling can be used to elucidate the mechanisms of key synthetic reactions. By calculating the energy profiles of different possible reaction pathways, researchers can identify the most favorable conditions to achieve the desired product with high selectivity.

These computational approaches will be instrumental in accelerating the development of novel reactions and applications for (E)-N-benzyl-N,2-diphenylethenesulfonamide by allowing for in silico screening of reaction conditions and catalysts, thereby reducing the need for extensive empirical optimization.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. By analyzing large datasets of chemical reactions, ML models can predict the outcome of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.

For (E)-N-benzyl-N,2-diphenylethenesulfonamide, future research in this area could involve:

Predictive Modeling: Developing ML models trained on existing sulfonamide synthesis data to predict the optimal catalysts, solvents, and temperatures for the synthesis of the target molecule and its derivatives.

Reaction Optimization: Utilizing AI-driven platforms to automate the optimization of reaction conditions in a closed-loop fashion, where an algorithm proposes experiments, which are then performed by a robotic system, and the results are fed back to the algorithm to inform the next set of experiments.

De Novo Synthetic Route Design: Employing AI tools to retrospectively analyze the structure of (E)-N-benzyl-N,2-diphenylethenesulfonamide and propose novel, potentially more efficient, synthetic pathways that may not be obvious to a human chemist.

The integration of AI and ML has the potential to significantly accelerate the discovery of new synthetic methodologies and applications for this compound.

Exploration of Novel Catalytic Functions and Methodologies

The development of novel catalytic systems is a continuous driving force in synthetic chemistry. For (E)-N-benzyl-N,2-diphenylethenesulfonamide, future research should explore the use of innovative catalytic approaches to both its synthesis and its subsequent functionalization.

Promising avenues for research include:

Transition-Metal Catalysis: While traditional methods often rely on transition metals, there is still significant room for innovation. This includes the development of catalysts based on earth-abundant and non-toxic metals, as well as the design of ligands that can precisely control the chemo-, regio-, and stereoselectivity of reactions. Recent advances in C-S bond formation via C-H bond functionalization highlight the potential of this approach. nih.govrsc.orgresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful and sustainable alternative to metal-based catalysts. Future work could focus on designing organocatalysts that can activate the vinyl sulfonamide moiety towards specific transformations.

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst. Exploring dual catalytic systems, such as the combination of a photocatalyst and a transition-metal catalyst, could open up new avenues for the functionalization of (E)-N-benzyl-N,2-diphenylethenesulfonamide.

The discovery of new catalytic transformations will be key to expanding the synthetic utility of this versatile molecule.

Investigation of Supramolecular Chemistry and Self-Assembly Properties of the Compound

The sulfonamide group is known to participate in a variety of non-covalent interactions, particularly hydrogen bonding. This suggests that (E)-N-benzyl-N,2-diphenylethenesulfonamide may exhibit interesting supramolecular properties and could be a valuable building block for the construction of self-assembling systems.

Future research in this area should aim to:

Crystal Engineering: Systematically study the crystallization of (E)-N-benzyl-N,2-diphenylethenesulfonamide and its derivatives with different co-formers to understand the interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions in the solid state. This could lead to the design of new materials with tailored properties.

Self-Assembly in Solution: Investigate the self-assembly of the compound in different solvents to form well-defined supramolecular architectures, such as gels, vesicles, or nanotubes. The properties of these self-assembled materials could then be explored for applications in areas such as drug delivery or materials science.

Host-Guest Chemistry: Explore the ability of the sulfonamide group and the aromatic rings to act as binding sites for small molecules or ions. This could lead to the development of new sensors or separation materials based on the principles of molecular recognition.

A deeper understanding of the supramolecular behavior of (E)-N-benzyl-N,2-diphenylethenesulfonamide will open up new possibilities for its application in materials science and nanotechnology.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques

A thorough understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. The application of advanced analytical techniques can provide unprecedented insights into the transient intermediates and transition states that govern chemical reactions.

For the synthesis and reactions of (E)-N-benzyl-N,2-diphenylethenesulfonamide, future mechanistic studies should utilize:

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be used to directly observe the dynamics of short-lived excited states and reactive intermediates in photochemical reactions, providing a detailed picture of the reaction mechanism on the molecular level.

Isotope Labeling Studies: The strategic incorporation of isotopes, such as deuterium or carbon-13, into the reacting molecules can provide definitive evidence for the involvement of specific bonds in the rate-determining step of a reaction, thereby helping to elucidate the reaction mechanism.

By combining these advanced experimental techniques with computational modeling, a comprehensive understanding of the mechanisms governing the synthesis and reactivity of (E)-N-benzyl-N,2-diphenylethenesulfonamide can be achieved, paving the way for the development of more efficient and selective chemical transformations.

Q & A

Q. Q1. What are the common synthetic routes for (E)-N-benzyl-N,2-diphenylethenesulfonamide, and how do reaction conditions influence yield and purity?

Answer:

  • Method A : Condensation of (E)-2-phenylethenesulfonyl chloride with aniline derivatives (e.g., benzylamine) under controlled temperatures (0–5°C) yields the target compound. For example, reacting with aniline (1a) gives an 83% yield of a white solid (mp 112–114°C) .
  • Method B : Alternative pathways involve adjusting substituents (e.g., 4-chloroaniline) to modify reactivity, achieving yields up to 80% .
  • Key factors : Solvent polarity, stoichiometry of sulfonyl chloride to amine, and reaction time critically affect crystallinity and purity.

Advanced Synthesis Optimization

Q. Q2. How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?

Answer:

  • Analytical cross-validation : Compare IR, 1H^1H-NMR, and HPLC data from independent syntheses. For instance, method A and method B in produce identical analytical profiles despite differing precursors, confirming structural consistency .
  • Crystallography : Single-crystal X-ray diffraction (as in for analogous sulfonamides) resolves ambiguities in stereochemistry and packing efficiency .

Biological Activity Profiling

Q. Q3. What methodologies are used to evaluate the bioactivity of (E)-N-benzyl-N,2-diphenylethenesulfonamide derivatives?

Answer:

  • Inhibition assays : FPSS, a fluorinated derivative, was tested against Listeria monocytogenes σB activity using whole-genome microarrays and qRT-PCR to quantify gene suppression .
  • Cell-based models : Caco-2 cell invasion assays and bile salt hydrolase activity profiling validate antimicrobial mechanisms .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How does substituent variation (e.g., halogenation) impact the compound’s biological or chemical properties?

Answer:

  • Electron-withdrawing groups : Fluorination (as in FPSS) enhances binding affinity to microbial targets by altering electron density in the sulfonamide moiety .
  • Steric effects : Bulky substituents (e.g., morpholino groups in ) reduce reactivity in nucleophilic environments but improve metabolic stability .

Computational and Molecular Modeling

Q. Q5. What computational strategies are employed to predict the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Studies on analogous benzenesulfonamides (e.g., ) use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like carbonic anhydrase or bacterial σ factors .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental redox behavior or spectroscopic data .

Analytical Challenges and Solutions

Q. Q6. How can researchers address discrepancies in solubility or stability data for this sulfonamide?

Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus nonpolar alternatives (toluene) to optimize recrystallization.
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) and humidity chambers to identify degradation pathways (e.g., hydrolysis of the sulfonamide bond) .

Advanced Applications in Drug Discovery

Q. Q7. What experimental designs are recommended for evaluating this compound’s potential as a biochemical probe?

Answer:

  • Target engagement assays : Use fluorescently tagged derivatives (e.g., FITC conjugation) to visualize cellular uptake and localization .
  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions in complex biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.